molecular formula C14H6O7 B1295180 2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid CAS No. 52671-72-4

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid

Cat. No.: B1295180
CAS No.: 52671-72-4
M. Wt: 286.19 g/mol
InChI Key: YQXRNSHBINARCY-UHFFFAOYSA-N
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Description

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid is an organic compound with the molecular formula C14H6O7. It is a derivative of naphthalene, featuring a naphthalene core with four carboxylic acid groups at the 1, 4, 5, and 8 positions, with an anhydride formed between the 1 and 8 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid can be synthesized through the oxidation of pyrene. The process involves chlorination followed by oxidation to form the tetracarboxylic acid, which then undergoes cyclization to form the anhydride .

Industrial Production Methods

Industrial production of 1,4,5,8-naphthalenetetracarboxylic acid 1,8-monoanhydride typically involves large-scale oxidation processes using chromic acid or chlorine as oxidants. The resulting tetracarboxylic acid is then cyclized under controlled conditions to form the desired anhydride .

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in basic solutions with a high pH.

    Substitution Reactions: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

Scientific Research Applications

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and the presence of a single anhydride group. This structure provides a balance between stability and reactivity, making it suitable for a variety of applications in research and industry.

Properties

IUPAC Name

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6O7/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRNSHBINARCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276326
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52671-72-4
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52671-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid
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Record name 1,4,5,8-Napthalenetetracarboxylic acid, 1,4-monoanhydride
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Synthesis routes and methods I

Procedure details

After cooling to a temperature of 20° to 30° C., the suspension, which was present after the letting down, of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid (NTC) was worked up by a process analogous to that described in Example 3 c) , by a procedure in which the disodium salt of NTC was first formed by acidification to pH 4.8 to 4.5 and was isolated, this salt was then dissolved in water by conversion into the tetrasodium salt, insoluble impurities were separated off by filtration, and the 1,8-monoanhydride of NTC was then precipitated by acidification with hydrochloric acid and was isolated. 13.1 kg of naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride of 96% purity, corresponding to a yield of 97% of theory, were obtained.
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Synthesis routes and methods II

Procedure details

The suspension, present after the letting down, of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid (called NTC below) was brought to a pH of 4.8-4.5 with about 150 g of a 31% strength hydrochloric acid at a temperature of 20° to 30° C. The mixture was subsequently stirred at 20° to 30° C. and pH 4.8 to 4.5 for 3 hours, until the disodium salt of NTC, which is sparingly soluble in water, had formed. The solid was then rapidly filtered off with suction. The filter cake was introduced into 1500 g of water. The mixture was heated to a temperature of 70° to 80° C., and a pH of 10 to 10.5 was established at this temperature by slow addition of about 46 g of a 33% strength aqueous sodium hydroxide solution. During this operation, the NTC dissolved as the tetrasodium salt. After addition of about 5 g of active charcoal and about 5 g of kieselguhr, the solid was filtered off hot, with suction, and rinsed with a little water. The clear filtrate was heated to 80° to 100° C. A pH of 0.5 to 1 was then established at 80° to 100° C. by slow addition of about 130 g of a 31% strength hydrochloric acid. The mixture was subsequently stirred at 80° to 100° C. for one hour. The coarsely crystalline product which had precipitated was then filtered off with suction and the filter cake was washed with about 500 g of a 1% strength hydrochloric acid. The product was dried at 100° C. 52 g of naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride of 96% purity, corresponding to a yield of 97% of theory, were obtained. The waste water obtained during the filtration was free from halogenohydrocarbons.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid
Reactant of Route 2
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid
Reactant of Route 3
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid
Reactant of Route 4
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid
Reactant of Route 5
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid
Reactant of Route 6
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid

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